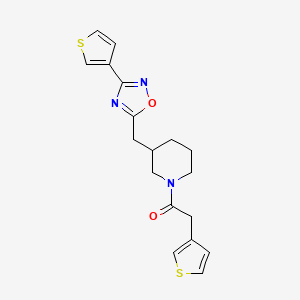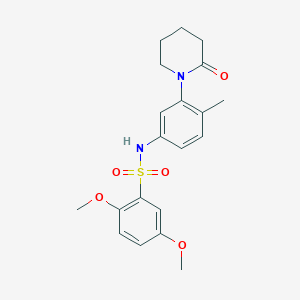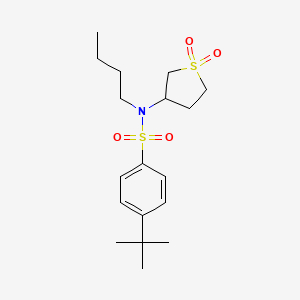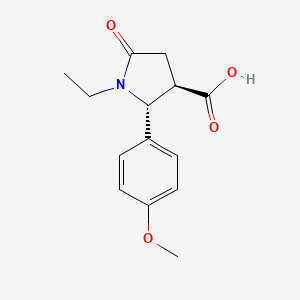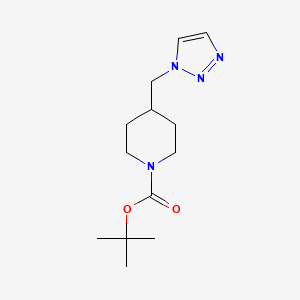
tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
描述
1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1H-1,2,3-triazol-1-ylmethyl group
准备方法
The synthesis of tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Click Chemistry for Triazole Formation: The 1H-1,2,3-triazol-1-ylmethyl group is typically introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry”. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
化学反应分析
1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or Boc group can be replaced with other functional groups under appropriate conditions.
科学研究应用
1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its triazole and piperidine moieties, which can bind to enzymes, receptors, or other proteins, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the compound.
相似化合物的比较
1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine can be compared with other similar compounds, such as:
属性
IUPAC Name |
tert-butyl 4-(triazol-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-7-4-11(5-8-16)10-17-9-6-14-15-17/h6,9,11H,4-5,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNXTWNYZWPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
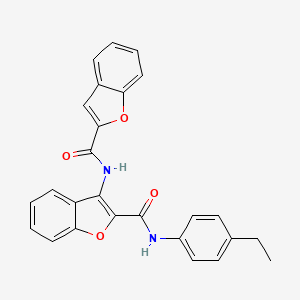
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2786839.png)

![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)
![[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2786846.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2786853.png)

